molecular formula C25H26F3N3O4S B2472748 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 878059-58-6

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2472748
CAS No.: 878059-58-6
M. Wt: 521.56
InChI Key: RXSUFQAWPCOYOD-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at the 3-position with a sulfonyl group, linked to an acetamide moiety. The acetamide is further modified with a 3-(trifluoromethyl)phenyl group, while the indole’s 1-position is functionalized with a 2-(azepan-1-yl)-2-oxoethyl chain.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O4S/c26-25(27,28)18-8-7-9-19(14-18)29-23(32)17-36(34,35)22-15-31(21-11-4-3-10-20(21)22)16-24(33)30-12-5-1-2-6-13-30/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSUFQAWPCOYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activity. Its structure features an indole moiety, azepane ring, and a sulfonamide group, which are known to contribute to various pharmacological effects. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O3SC_{26}H_{27}N_{3}O_{3}S, with a molecular weight of approximately 429.5 g/mol. The compound is categorized as an indole derivative, which is significant due to the diverse biological activities associated with indole compounds.

PropertyValue
Molecular FormulaC26H27N3O3S
Molecular Weight429.5 g/mol
CAS Number887225-53-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by binding to their active sites.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.
  • Antiviral Activity : Some studies have indicated potential antiviral properties, particularly against viral proteases.

Biological Activity

Research has shown that indole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Effects : Indole compounds have been explored for their ability to inhibit cancer cell proliferation. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound's structure suggests potential efficacy against bacterial and fungal pathogens.
  • Neuroprotective Effects : Certain indole derivatives have shown promise in neurodegenerative disease models by inhibiting pathways involved in neuronal death.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of similar indole derivatives on human cancer cell lines (K562). The results indicated that these compounds could significantly reduce cell viability with IC50 values ranging from 5 to 15 µg/mL, highlighting their potential as anticancer agents .
  • Antiviral Properties :
    • Research into related compounds demonstrated efficacy against SARS-CoV-2 main protease, suggesting that modifications in the indole structure could enhance antiviral activity .
  • Neuroprotection :
    • Investigations into neuroprotective effects revealed that indole derivatives could mitigate oxidative stress in neuronal cells, supporting their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural features, and biological activities:

Compound Name / ID Molecular Formula Key Structural Features Biological Activity (if reported) Synthesis Yield (if reported) Reference
Target Compound C₂₇H₂₈F₃N₃O₄S Azepane, sulfonyl, 3-(trifluoromethyl)phenyl Not explicitly reported N/A
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) C₂₆H₁₇ClF₆N₂O₅S Bis(trifluoromethyl)phenyl, 4-chlorobenzoyl, methoxy-indole COX-2 inhibition (IC₅₀ = 0.12 µM) 37%
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide C₂₅H₂₂FN₃O Fluoro-biphenyl, indole-ethyl chain Potential NSAID activity (flurbiprofen derivative) Not specified
(E)-N-[5-(4-Fluorostyryl)-2-(4-fluorophenyl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) C₂₈H₂₀F₄N₂O₂ Trifluoroacetyl, fluorostyryl, fluorophenyl Antimalarial (pLDH IC₅₀ = 1.2 µM) 79%
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((trifluoromethyl)sulfonyl)acetamide (27) C₂₀H₁₅ClF₃N₂O₅S₂ Trifluoromethylsulfonyl, 4-chlorobenzoyl Not explicitly reported Not specified
2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide C₂₄H₁₇F₄N₃O₃S 3-Fluorobenzyl, 2-(trifluoromethyl)phenyl Database-screened (ZINC2722227) N/A
2-(1H-Indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide C₁₇H₁₃F₃N₂O Indol-1-yl, 3-(trifluoromethyl)phenyl Not explicitly reported N/A

Key Structural and Functional Insights:

Azepane vs. Rigid Rings : The target compound’s azepane moiety distinguishes it from analogs with rigid substituents (e.g., adamantane in or biphenyl in ). Azepane’s flexibility may improve pharmacokinetic properties, such as membrane permeability or target engagement .

Sulfonyl Group : The sulfonyl linkage in the target compound and analogs (e.g., ) is critical for hydrogen bonding and electrostatic interactions, often enhancing binding to enzymes like COX-2 or kinases.

Trifluoromethyl Phenyl : The 3-(trifluoromethyl)phenyl group in the target compound and contributes to metabolic stability and hydrophobicity, a common strategy in drug design to prolong half-life.

Biological Activity Trends :

  • COX-2 Inhibition : Compound 41’s low IC₅₀ (0.12 µM) highlights the efficacy of bis(trifluoromethyl)phenyl and sulfonyl groups in targeting inflammatory pathways .
  • Antimalarial Activity : Compound 4f’s potency (IC₅₀ = 1.2 µM) correlates with electron-withdrawing groups (trifluoroacetyl, fluorostyryl), which may disrupt parasite metabolism .

Synthetic Accessibility :

  • Yields vary significantly (37% for vs. 79% for ), influenced by steric hindrance (e.g., bulky substituents in ) or reaction optimization (e.g., TFAA-mediated acylation in ).

Q & A

Q. Critical Parameters :

  • Temperature control during sulfonation to prevent decomposition.
  • Solvent purity (anhydrous DMF) to avoid hydrolysis.
  • Molar ratio optimization (1:1.2 for sulfonation) to maximize yield.

Q. Table 1: Synthesis Conditions

StepReagents/ConditionsKey Monitoring Technique
AlkylationK₂CO₃, DMF, 60°CTLC (EtOAc/hexane 3:7)
SulfonationSO₂Cl₂, 0–5°CFTIR (S=O stretch at 1350 cm⁻¹)
AmidationHATU, DMF, RTLC-MS for product confirmation

Advanced: How can contradictory bioactivity data between enzyme inhibition assays and cell-based studies be resolved?

Methodological Answer:
Contradictions often arise from differences in membrane permeability, metabolic stability, or off-target effects. To address this:

Permeability Assessment : Use Caco-2 cell monolayers or PAMPA assays to evaluate passive diffusion .

Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze degradation via LC-MS/MS .

Off-Target Profiling : Employ broad-panel kinase or GPCR binding assays to identify unintended interactions .

Prodrug Optimization : Modify polar groups (e.g., esterify sulfonyl moieties) to enhance cellular uptake, followed by intracellular esterase activation .

Basic: Which spectroscopic and computational methods are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the azepane (δ 1.4–1.8 ppm, multiplet), indole (δ 7.2–8.1 ppm, aromatic), and trifluoromethyl (δ 119 ppm, 13C) groups .
  • High-Resolution MS : Confirm molecular weight (observed m/z 467.58 vs. calculated 467.58) .
  • FTIR : Identify sulfonyl (1350 cm⁻¹) and amide (1650 cm⁻¹) stretches .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR/IR spectra and compare with experimental data .

Advanced: What strategies optimize the compound’s selectivity for kinase targets over homologous isoforms?

Methodological Answer:

Crystal Structure Analysis : Resolve co-crystal structures with target kinases to identify key binding residues (e.g., ATP-binding pocket) .

Free Energy Perturbation (FEP) : Simulate the impact of azepane modifications on binding energy differences between isoforms .

Alanine Scanning Mutagenesis : Validate critical interactions (e.g., hydrogen bonds with hinge regions) .

Selectivity Screening : Test against panels of >100 kinases (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ ratios .

Basic: How is the compound’s stability under physiological conditions assessed?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 h; analyze degradation via HPLC .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C indicates suitability for lyophilization) .
  • Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products with LC-PDA .

Q. Table 2: Stability Profile

ConditionTest MethodKey Finding
pH 7.4, 37°CHPLC95% intact after 24 h
60°C, dryTGANo decomposition up to 220°C
UV exposureLC-PDA10% degradation after 6 h

Advanced: How can machine learning improve SAR studies for azepane and trifluoromethylphenyl modifications?

Methodological Answer:

Dataset Curation : Compile bioactivity data for 50+ analogs with variations in azepane ring size and substituent positions .

Feature Engineering : Use Mordred descriptors (e.g., logP, polar surface area) and 3D pharmacophore fingerprints .

Model Training : Apply Random Forest or Graph Neural Networks (GNNs) to predict IC₅₀ values against primary targets .

Synthetic Feasibility Scoring : Integrate retrosynthetic tools (e.g., ASKCOS) to prioritize synthesizable candidates .

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